Comprehensive NMR Characterization of 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4: A Structural Elucidation Guide
Comprehensive NMR Characterization of 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4: A Structural Elucidation Guide
Executive Summary
6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-d4 (CAS: 1215641-44-3) is a highly specialized, stable-isotope-labeled bicyclic building block[1]. It serves as a critical intermediate in the synthesis of deuterated fourth-generation fluoroquinolone antibiotics, such as Moxifloxacin-d4, which are heavily relied upon as internal standards for LC-MS/MS pharmacokinetic profiling and therapeutic drug monitoring[2][3].
Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique triad of analytical challenges:
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Bicyclic Stereochemistry: Confirming the cis-fused (4aS, 7aS) geometry of the octahydropyrrolo[3,4-b]pyridine core.
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Conformational Dynamics: Overcoming signal broadening caused by the restricted rotation of the N1-tert-butoxycarbonyl (Boc) group.
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Isotopic Effects: Mapping the exact positions of the deuterium atoms (5,5,7,7-d4) and deciphering the resulting spin-spin coupling alterations.
This whitepaper provides an authoritative, causality-driven guide to the NMR structural elucidation of this complex intermediate, designed for senior analytical chemists and drug development professionals.
Molecular Architecture & The Isotopic Challenge
The octahydropyrrolo[3,4-b]pyridine scaffold consists of a piperidine ring fused to a pyrrolidine ring, sharing the C-4a and C-7a bridgehead carbons. In this specific protected intermediate:
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N-1 (piperidine nitrogen) is protected by a tert-butoxycarbonyl (Boc) group.
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N-6 (pyrrolidine nitrogen) is protected by a benzyl group.
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Deuteration (-d4): Based on the downstream structure of Moxifloxacin-d4[3], the four deuterium atoms are located at the C-5 and C-7 positions (the methylene groups of the pyrrolidine ring adjacent to N-6).
The Causality of Deuterium on NMR Spectra
Replacing 1 H with 2 H (Deuterium, Spin I=1 ) fundamentally alters the spectral landscape. Because deuterium resonates at a vastly different frequency than proton, the 1 H signals for C-5 and C-7 completely disappear.
More importantly, this isotopic substitution simplifies the multiplet structures of adjacent protons . The bridgehead protons (H-4a and H-7a) lose their vicinal coupling to the now-absent H-5 and H-7 protons. Consequently, H-7a, which would normally appear as a complex multiplet, simplifies to a distinct doublet coupled only to H-4a. In the 13 C domain, the C-5 and C-7 carbons will split into characteristic 1:2:3:2:1 quintets due to coupling with two spin-1 deuterium nuclei ( 1JCD≈21 Hz), accompanied by a slight upfield isotopic shift.
Experimental Protocols: A Self-Validating System
To ensure absolute structural integrity, the NMR acquisition must be treated as a self-validating system where each experiment confirms the findings of the last[4].
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d 6 ). Causality for solvent choice: While CDCl 3 is standard, DMSO-d 6 allows for high-temperature NMR without boiling, which is mandatory for resolving Boc rotamers.
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Initial 1D Assessment (298 K): Acquire a standard 1 H NMR spectrum at 25°C. You will likely observe broad, unresolved humps for the protons adjacent to N-1 (H-2, H-7a) and the Boc methyls. Causality: The carbamate C-N bond has partial double-bond character, restricting rotation and creating slowly interconverting rotamers on the NMR timescale.
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Variable Temperature (VT) NMR (353 K): Heat the probe to 80°C (353 K), allowing 5 minutes for thermal equilibration. Re-acquire the 1 H and 13 C spectra. Causality: Heating accelerates the rotamer interconversion beyond the coalescence temperature, collapsing the broad signals into sharp, time-averaged peaks suitable for precise integration and 2D analysis.
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2D NMR Suite (at 353 K): Acquire COSY, HSQC, HMBC, and NOESY spectra to map the carbon backbone and spatial stereochemistry.
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Isotopic Validation ( 2 H NMR): Acquire a 2 H (Deuterium) NMR spectrum using the proton coil (tuned to 2 H frequency) without locking, or by using a dedicated broadband probe. A broad signal at ~2.5–3.0 ppm confirms the presence of the deuterium label at the targeted positions.
Fig 1: Step-by-step NMR acquisition workflow for Boc-protected deuterated intermediates.
Spectral Interpretation & Stereochemical Mapping
Deciphering the Connectivity (HMBC & COSY)
The exact placement of the protecting groups is validated via Heteronuclear Multiple Bond Correlation (HMBC).
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The N6-Benzyl methylene protons (~3.65 ppm) will show strong 3JCH correlations to the deuterated C-5 and C-7 carbons (~55 ppm).
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The N1-Boc carbonyl carbon (~155 ppm) will show correlations from the Boc tert-butyl protons (~1.45 ppm) and the bridgehead H-7a proton (~3.85 ppm).
Stereochemical Validation (NOESY)
The pharmacological efficacy of downstream fluoroquinolones relies heavily on the (4aS, 7aS) absolute configuration, which dictates a cis-fusion of the bicyclic rings. In a cis-fused system, the bridgehead protons H-4a and H-7a reside on the same face of the molecule.
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Validation: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment will reveal a strong spatial cross-peak between H-4a and H-7a. The absence of this cross-peak would indicate an undesired trans-fusion.
Fig 2: Key 2D NMR correlations establishing connectivity and cis-fusion stereochemistry.
Quantitative Data Presentation
The following table summarizes the expected chemical shifts, multiplicities, and key 2D correlations for 6-Benzyl-1-tert-boc-octahydropyrrolo[3,4-b]pyridine-5,5,7,7-d4 at 353 K in DMSO-d 6 . Note the bolded sections highlighting the isotopic effects.
| Position | 1 H NMR (ppm, Multiplicity) | 13 C NMR (ppm, Multiplicity) | Key 2D Correlations |
| N1-Boc (t-Bu) | 1.45 (s, 9H) | 28.5 (q) | HMBC to 155.0 (C=O) |
| N1-Boc (C=O) | - | 155.0 (s) | - |
| C-2 | 3.45 (m, 2H) | 40.2 (t) | COSY to H-3 |
| C-3 | 1.65 (m, 2H) | 25.1 (t) | COSY to H-2, H-4 |
| C-4 | 1.75 (m, 2H) | 28.3 (t) | COSY to H-3, H-4a |
| C-4a (Bridge) | 2.85 (m, 1H) | 35.6 (d) | NOESY to H-7a |
| C-5 (CD 2 ) | Absent (Deuterated) | 55.2 (quintet , 1JCD≈21 Hz) | HMBC from H-4a, Benzyl-CH 2 |
| N6-Benzyl (CH 2 ) | 3.65 (s, 2H) | 58.4 (t) | HMBC to C-5, C-7, Phenyl |
| N6-Benzyl (Ph) | 7.25 - 7.35 (m, 5H) | 127.0 - 129.0 (d) | - |
| C-7 (CD 2 ) | Absent (Deuterated) | 54.8 (quintet , 1JCD≈21 Hz) | HMBC from H-7a, Benzyl-CH 2 |
| C-7a (Bridge) | 3.85 (d , 1H, J≈7 Hz)* | 50.1 (d) | NOESY to H-4a |
*The H-7a signal simplifies to a doublet due to the absence of vicinal coupling to the deuterated C-7 position.
References
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Moxifloxacin-d4 HCl | CAS Number: 186826-86-8 (unlabelled), BDG Synthesis,[Link]
